6-(3,5-dimethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Description
Properties
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(3,5-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-21-13-5-11(6-14(7-13)22-2)16(20)19-4-3-15-12(9-19)8-17-10-18-15/h5-8,10H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCSKGQBOUTZLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCC3=NC=NC=C3C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dimethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrido[4,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as aminopyridines and formamide derivatives.
Introduction of the 3,5-Dimethoxybenzoyl Group: This step often involves a Friedel-Crafts acylation reaction where the pyrido[4,3-d]pyrimidine core is reacted with 3,5-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The pyrido[4,3-d]pyrimidine core undergoes oxidation at specific positions depending on reaction conditions:
-
C5-C6 bond oxidation : Treatment with strong oxidizing agents like KMnO₄ in acidic media converts the C5-C6 single bond to a double bond, forming a fully aromatic pyrido[4,3-d]pyrimidine derivative .
-
Methoxy group oxidation : The 3,5-dimethoxybenzoyl moiety can be selectively oxidized using ceric ammonium nitrate (CAN) to yield quinone-like structures under controlled conditions .
Reduction Reactions
Reductive modifications target both the heterocyclic core and the benzoyl group:
-
Catalytic hydrogenation : Hydrogenation over Pd/C selectively reduces the pyrido[4,3-d]pyrimidine ring at the C7-C8 position, yielding a partially saturated derivative .
-
Borohydride reduction : NaBH₄ in methanol reduces the carbonyl group of the benzoyl substituent to a hydroxymethyl group without affecting the heterocyclic core .
Substitution Reactions
The pyrido[4,3-d]pyrimidine system undergoes nucleophilic and electrophilic substitutions:
-
Nucleophilic aromatic substitution : The C2 and C4 positions are susceptible to substitution with amines or thiols under basic conditions .
-
Electrophilic substitution : Methoxy groups on the benzoyl moiety direct electrophiles (e.g., NO₂⁺) to the para positions during nitration .
Example :
Reaction with benzylamine in DMF at 120°C replaces the C4 methoxy group with a benzylamino group, enhancing water solubility .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the benzoyl group:
-
Suzuki coupling : The 3,5-dimethoxybenzoyl group undergoes cross-coupling with arylboronic acids using Pd(PPh₃)₄ to introduce aryl substituents .
-
Buchwald-Hartwig amination : Amination at the benzoyl ring’s meta position is achieved using Pd₂(dba)₃ and Xantphos .
Cycloaddition and Ring-Opening Reactions
The pyrido[4,3-d]pyrimidine core participates in cycloadditions:
-
Diels-Alder reactions : The C5-C6 double bond (if oxidized) acts as a dienophile with electron-rich dienes like furan .
-
Ring-opening with nucleophiles : Treatment with NH₃ or hydrazine cleaves the pyrimidine ring, yielding pyridine derivatives .
Biological Activity Correlation
Modifications via these reactions significantly impact bioactivity:
-
Anticancer activity : Introduction of electron-withdrawing groups (e.g., NO₂) at the benzoyl ring enhances cytotoxicity against MCF-7 cells (IC₅₀ = 8.2 µM) .
-
Kinase inhibition : N-substituted derivatives show selectivity for PI3K and CDK4/6 kinases, with IC₅₀ values < 100 nM .
Stability and Degradation
Scientific Research Applications
6-(3,5-Dimethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into cellular processes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(3,5-dimethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Physicochemical Properties: The 3,5-dimethoxybenzoyl group in the target compound introduces significant lipophilicity ($\log P \sim 3.5$ estimated) compared to smaller substituents like ethoxy ($\log P \sim 1.2$) or cyclobutyl ($\log P \sim 2.0$). This enhances membrane permeability but may reduce aqueous solubility .
Synthetic Accessibility :
- The target compound’s synthesis relies on amide coupling , a robust and scalable method, whereas cyclobutyl and piperidine derivatives require more specialized reagents (e.g., cyclobutyl halides or piperidine nucleophiles) .
- PA-8 , a pyrido[2,3-d]pyrimidine isomer, demonstrates how ring-positioning (e.g., [2,3-d] vs. [4,3-d]) alters synthetic pathways and biological targeting (e.g., PACAP receptor antagonism) .
The 3,5-dimethoxybenzoyl group may mimic tyrosine or serine residues in kinase-binding pockets, suggesting utility in kinase inhibitor design . Smaller substituents (e.g., ethoxy) are often used to fine-tune metabolic stability, as seen in kinase inhibitors like imatinib derivatives .
Analytical Characterization :
- All compounds are validated via $^{1}\text{H}$ NMR and HRMS, but the 3,5-dimethoxybenzoyl group introduces distinct aromatic proton signals (δ 6.5–7.0 ppm) and methoxy singlets (δ 3.8 ppm) in NMR, aiding structural confirmation .
Biological Activity
6-(3,5-Dimethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a synthetic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies and research.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H18N2O3
- Molecular Weight : 306.35 g/mol
Anticancer Activity
Research has shown that pyrimidine derivatives exhibit potent anticancer properties. For instance, a study highlighted that compounds similar to this compound displayed significant cytotoxic effects against various cancer cell lines. The compound demonstrated an IC50 value of against MCF-7 breast cancer cells and against A549 lung cancer cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | |
| A549 | |
| Colo-205 | |
| A2780 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that it exhibited significant activity against both Gram-positive and Gram-negative bacteria. Specifically, at a concentration of , no bacterial growth was observed against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antibacterial agent .
Anti-inflammatory Effects
Pyrimidine derivatives are known for their anti-inflammatory activities. The mechanism of action involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This compound's structural features allow it to interact with these molecular targets effectively .
Case Studies
- Cytotoxicity Study : A study conducted on the cytotoxic effects of thiazolidin-4-one derivatives showed that similar compounds had enhanced biological action against HepG2 and HCT-116 cell lines when compared to standard drugs .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of synthesized pyrimidines against S. aureus and E. coli. The results indicated a concentration-dependent increase in antibacterial activity .
The biological activity of this compound is attributed to its ability to form hydrogen bonds and π-π interactions with biological macromolecules such as proteins and enzymes. This interaction modulates the activity of various cellular pathways involved in inflammation and cancer progression .
Q & A
What are the common synthetic routes for preparing 6-(3,5-dimethoxybenzoyl)-pyrido[4,3-d]pyrimidine derivatives?
Basic Research Focus
A key approach involves brominating a tetrahydropyridine precursor (e.g., ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-5-carboxylate) to generate a reactive bromomethyl intermediate. This intermediate reacts with nucleophiles like malononitrile or aryl diazonium salts to form substituted pyrido[4,3-d]pyrimidines . For acylated derivatives like the 3,5-dimethoxybenzoyl group, acylation reactions (e.g., Friedel-Crafts or nucleophilic substitution) with activated benzoyl chlorides under basic conditions may be employed. Purification via recrystallization (e.g., methanol) typically yields products with 55–75% efficiency .
How is the structure of pyrido[4,3-d]pyrimidine derivatives confirmed experimentally?
Basic Research Focus
Structural confirmation requires multi-technique analysis:
- NMR Spectroscopy : and NMR identify proton environments and carbon hybridization, distinguishing fused ring systems and substituents (e.g., methoxy groups at 3,5-positions) .
- X-ray Diffraction : Single-crystal analysis resolves bond lengths, angles, and ring conformation, critical for verifying the pyrido[4,3-d]pyrimidine core .
- FT-IR and UV-Vis : Functional groups (e.g., carbonyls) and electronic transitions are characterized to validate conjugation effects .
How does the pyrido[4,3-d]pyrimidine core influence reactivity compared to other pyridopyrimidine isomers?
Basic Research Focus
The pyrido[4,3-d]pyrimidine core’s fused-ring system exhibits distinct electronic and steric properties. Compared to [2,3-d] or [3,2-d] isomers, the [4,3-d] orientation alters nitrogen atom positioning, affecting nucleophilic/electrophilic sites. For example, the 3,5-dimethoxybenzoyl group at position 6 may experience steric hindrance from adjacent hydrogenated rings, reducing acylation efficiency . Reactivity differences can be probed via comparative DFT studies or substituent-directed synthesis .
How can computational methods like DFT assist in understanding electronic properties of 6-(3,5-dimethoxybenzoyl) derivatives?
Advanced Research Focus
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict:
- HOMO-LUMO Gaps : ΔE values (~3.9–4.1 eV) indicate charge transfer efficiency, influencing photophysical or redox behavior .
- Natural Bond Orbital (NBO) Analysis : Reveals hyperconjugation effects (e.g., methoxy group electron donation to the pyrimidine ring) .
- Molecular Electrostatic Potential (MEP) : Maps nucleophilic/electrophilic sites, guiding derivatization strategies . Experimental validation via UV-Vis and cyclic voltammetry is recommended to reconcile computational and empirical data .
What strategies resolve contradictory biological activity data in pyrido[4,3-d]pyrimidine derivatives?
Advanced Research Focus
Contradictions in bioactivity (e.g., antimicrobial assays) often arise from substituent effects or assay variability. Methodological solutions include:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., halogenation at benzoyl positions) to isolate contributing factors .
- Dose-Response Profiling : Test compounds across multiple concentrations to identify non-linear effects .
- Standardized Assay Protocols : Control variables like bacterial strain selection and solvent systems (e.g., DMSO concentration) to minimize variability .
How do substituents on the benzoyl group affect biological activity?
Advanced Research Focus
Substituents modulate lipophilicity, electron density, and steric bulk, altering target binding. For example:
- Electron-Withdrawing Groups (e.g., Cl, F) : Enhance antimicrobial potency by increasing electrophilicity at the pyrimidine ring .
- Methoxy Groups : Improve solubility but may reduce membrane permeability due to hydrogen bonding .
- Bulkier Groups (e.g., isopropyl) : May sterically hinder enzyme active-site interactions, reducing efficacy . Combinatorial libraries and molecular docking simulations can optimize substituent selection .
What parameters optimize synthesis of 6-acyl-substituted pyrido[4,3-d]pyrimidines?
Advanced Research Focus
Critical factors include:
- Reaction Temperature : Lower temperatures (0–25°C) minimize side reactions during acylation .
- Catalyst Selection : Lewis acids (e.g., AlCl) accelerate Friedel-Crafts acylation but require strict moisture control .
- Purification : Gradient recrystallization (e.g., methanol/water) improves purity, while column chromatography resolves closely related byproducts .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction removal via dialysis .
How do tautomeric forms of pyrido[4,3-d]pyrimidine impact analytical interpretations?
Advanced Research Focus
Tautomerism (e.g., keto-enol equilibria) complicates NMR and mass spectrometry data. Strategies include:
- Variable Temperature NMR : Identifies tautomeric shifts by observing signal coalescence at elevated temperatures .
- Deuterium Exchange Experiments : Detect exchangeable protons (e.g., NH groups) to confirm tautomeric states .
- Computational Modeling : DFT-optimized tautomers predict dominant forms in solution, guiding spectral assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
